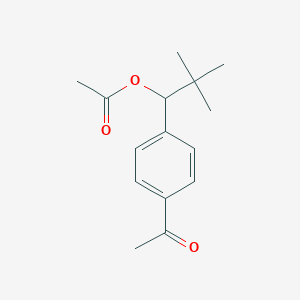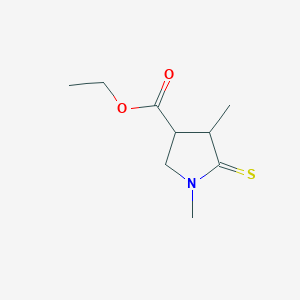
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane is a complex organotin compound with a unique structure that incorporates elements such as silicon, sulfur, and oxygen. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane typically involves the reaction of dibutyltin oxide with ethoxy silane and a sulfur-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of tin and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted derivatives of the original compound.
Scientific Research Applications
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a bioactive agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of specialized materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The presence of tin and silicon atoms in its structure allows it to interact with a wide range of biological molecules, enhancing its versatility.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyldiphenylstannane
Uniqueness
8,8-Dibutyl-4,4-diethoxy-3-oxa-7-thia-4-sila-8-stannadodecane is unique due to its incorporation of silicon and sulfur atoms, which are not commonly found in similar organotin compounds. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other compounds cannot fulfill.
Properties
CAS No. |
60171-43-9 |
|---|---|
Molecular Formula |
C20H46O3SSiSn |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
triethoxy(2-tributylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C8H20O3SSi.3C4H9.Sn/c1-4-9-13(8-7-12,10-5-2)11-6-3;3*1-3-4-2;/h12H,4-8H2,1-3H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
SRBSXYPRDLGCMV-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)




![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
